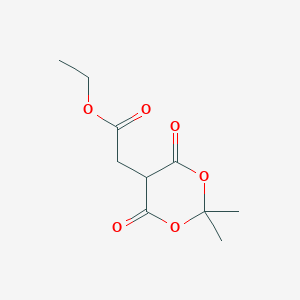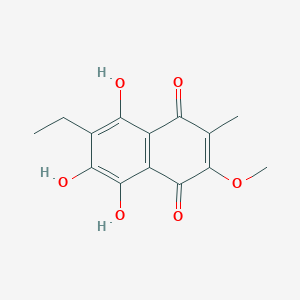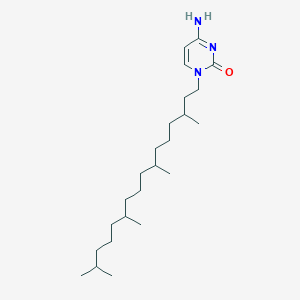
Ethyl (2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)acetate is an organic compound with the molecular formula C11H16O6 It is a derivative of 1,3-dioxane, featuring a dioxane ring substituted with ethyl and acetate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)acetate typically involves the condensation of ethyl acetate with 2,2-dimethyl-1,3-dioxane-4,6-dione under acidic conditions. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the dioxane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dioxane ring into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the dioxane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted dioxanes, carboxylic acids, and ketones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethyl (2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of ethyl (2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the study .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
142474-39-3 |
|---|---|
Molekularformel |
C10H14O6 |
Molekulargewicht |
230.21 g/mol |
IUPAC-Name |
ethyl 2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)acetate |
InChI |
InChI=1S/C10H14O6/c1-4-14-7(11)5-6-8(12)15-10(2,3)16-9(6)13/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
HMVUELUFHBSKGA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1C(=O)OC(OC1=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-({5-[(E)-(Hydrazinylmethylidene)amino]pentanoyl}amino)hexanoic acid](/img/structure/B12559925.png)

![1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone](/img/structure/B12559931.png)



![Propanoic acid, 3-[(4-methyl-2-quinolinyl)amino]-3-oxo-, ethyl ester](/img/structure/B12559949.png)

![Acetic acid, [(4-nitrophenyl)sulfonyl]-, phenylmethyl ester](/img/structure/B12559969.png)



![2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl-](/img/structure/B12560019.png)
